Irvalec
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Overview
Description
Irvalec, also known as elisidepsin or PM02734, is a synthetic cyclodepsipeptide derived from the marine mollusc Elysia rufescens. It belongs to the Kahalalide family of compounds and has shown promising antitumor activity. This compound is currently undergoing phase II clinical trials for its potential use in cancer treatment .
Preparation Methods
Irvalec is synthesized through a series of chemical reactions involving the formation of cyclic depsipeptides. The synthetic route typically involves the coupling of amino acids and hydroxy acids to form the cyclic structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Irvalec undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified versions of this compound with altered chemical and biological properties .
Scientific Research Applications
Irvalec has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cyclic depsipeptides.
Biology: this compound is studied for its interactions with cellular membranes and its effects on cell viability.
Medicine: this compound is being investigated as a potential anticancer agent due to its ability to induce rapid necrotic cell death in tumor cells.
Industry: This compound’s unique properties make it a valuable compound for developing new therapeutic agents and studying membrane-targeting drugs .
Mechanism of Action
Irvalec exerts its effects by inserting into the plasma membrane of tumor cells, causing rapid loss of membrane integrity and cell permeabilization. This leads to a fast and dramatic necrotic cell death. This compound targets the erbB family of receptors, downregulating and inhibiting their activity, which contributes to its antiproliferative effects. The compound’s ability to self-organize in the plasma membrane and disrupt membrane integrity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Irvalec is closely related to Kahalalide F, a natural antitumor compound isolated from the Hawaiian marine mollusc Elysia rufescens. Both compounds belong to the Kahalalide family and share similar structural features. this compound has been synthetically optimized for enhanced antitumor activity and stability. Other similar compounds include:
Kahalalide F: A natural antitumor compound with similar structural features to this compound.
Elisidepsin: Another name for this compound, highlighting its synthetic origin and optimized properties
This compound’s uniqueness lies in its synthetic optimization, which enhances its antitumor activity and stability compared to its natural counterparts.
Properties
CAS No. |
915713-02-9 |
---|---|
Molecular Formula |
C77H125F3N14O18 |
Molecular Weight |
1591.92 |
IUPAC Name |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C75H124N14O16.C2HF3O2/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102;3-2(4,5)1(6)7/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100);(H,6,7)/b49-23-;/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+;/m0./s1 |
InChI Key |
FUDHRLIJYPGBOX-MWGCIELCSA-N |
SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PM 02734; PM-02734; PM02734; Elisidepsin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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